molecular formula C23H29ClO8 B600852 XRZ9SK8LLM CAS No. 1620758-34-0

XRZ9SK8LLM

Katalognummer: B600852
CAS-Nummer: 1620758-34-0
Molekulargewicht: 468.92
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

an impurity of Empagliflozin

Wissenschaftliche Forschungsanwendungen

Entwicklung Analytischer Methoden

Ipragliflozin-Verunreinigung 1: ist entscheidend für die Entwicklung analytischer Methoden in der pharmazeutischen Forschung. Sie dient als Referenzstandard, um die Genauigkeit und Zuverlässigkeit analytischer Methoden zu gewährleisten, die zum Nachweis und zur Quantifizierung des Vorhandenseins von Verunreinigungen in Arzneimittelsubstanzen und -produkten verwendet werden {svg_1}.

Methodenvalidierung

Diese Verbindung wird in Methodenvalidierungsprozessen verwendet, um zu bestätigen, dass die eingesetzten analytischen Methoden für ihren vorgesehenen Zweck geeignet sind. Sie hilft bei der Festlegung der Leistungsmerkmale der Methode, wie z. B. Spezifität, Empfindlichkeit, Präzision und Robustheit {svg_2}.

Anwendungen in der Qualitätskontrolle

Im Kontext der Qualitätskontrolle wird Ipragliflozin-Verunreinigung 1 verwendet, um die Reinheit von Chargen von Ipragliflozin während der kommerziellen Produktion zu überprüfen. Sie stellt sicher, dass der pharmazeutische Wirkstoff (API) die vorgegebenen Kriterien für Verunreinigungsgehalte erfüllt {svg_3}.

Regulierungsrechtliche Compliance

Die Verunreinigung kann verwendet werden, um die behördlichen Anforderungen für Abbreviated New Drug Applications (ANDA) oder bei der Einreichung von Drug Master Files (DMF) zu erfüllen. Sie trägt dazu bei, nachzuweisen, dass das Verunreinigungsprofil des API gut charakterisiert und kontrolliert ist {svg_4}.

Stabilitätsstudien

Ipragliflozin-Verunreinigung 1: spielt eine Rolle in Stabilitätsstudien, die unerlässlich sind, um die Haltbarkeit eines Arzneimittels zu bestimmen. Sie wird verwendet, um zu beurteilen, wie sich die Qualität einer Arzneimittelsubstanz oder eines Arzneimittelprodukts im Laufe der Zeit unter dem Einfluss von Umweltfaktoren wie Temperatur, Feuchtigkeit und Licht verändert {svg_5}.

Identifizierung unbekannter Verunreinigungen

Die Verbindung ist auch bei der Identifizierung unbekannter Verunreinigungen hilfreich, die während der Synthese, Lagerung oder Handhabung von Arzneimitteln auftreten können. Sie unterstützt bei der Strukturaufklärung dieser Verunreinigungen, was für Sicherheitsbewertungen wichtig ist {svg_6}.

Wirkmechanismus

Target of Action

The primary target of XRZ9SK8LLM, also known as Ipragliflozin Impurity 1, is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney .

Mode of Action

This compound acts as a selective inhibitor of SGLT2 . By inhibiting SGLT2, it prevents the reabsorption of glucose by the kidneys, thereby promoting the excretion of glucose in the urine . This leads to a reduction in blood glucose levels .

Biochemical Pathways

The inhibition of SGLT2 by this compound disrupts the normal reabsorption of glucose in the kidney. Under normal circumstances, SGLT2 reabsorbs most of the glucose filtered by the kidneys. When sglt2 is inhibited, this reabsorption is reduced, leading to an increase in urinary glucose excretion . This ultimately results in a decrease in blood glucose levels .

Pharmacokinetics

It is known that it shows good pharmacokinetic properties following oral dosing . It is also known to induce sustained increases in urinary glucose excretion .

Result of Action

The primary result of this compound’s action is a reduction in blood glucose levels. By inhibiting SGLT2 and promoting urinary glucose excretion, it helps to lower blood glucose levels . This makes it potentially useful in the treatment of conditions characterized by hyperglycemia, such as diabetes .

Action Environment

The action of this compound is influenced by factors such as the patient’s renal function. For instance, its efficiency of action (fractional glucose excretion) is maintained in patients with renal impairment . The change in urinary glucose excretion in type 2 diabetes patients with moderate renal impairment was only 54% of that in patients with normal renal function, despite higher exposure in the patient with renal impairment .

Biochemische Analyse

Biochemical Properties

XRZ9SK8LLM: plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in the regulation of glucose levels in the body. The nature of these interactions involves the inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion and improved glycemic control . Additionally, This compound has been shown to modulate lipid and apolipoprotein profiles, which are essential for maintaining lipid homeostasis .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, This compound has been observed to affect the AMPK/SIRT1 pathway, which plays a critical role in energy metabolism and cellular stress responses . Furthermore, it has been shown to reduce body weight, blood pressure, and serum liver enzymes, indicating its potential therapeutic benefits in metabolic disorders .

Molecular Mechanism

The molecular mechanism of This compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound acts as a selective inhibitor of SGLT2, thereby preventing the reabsorption of glucose in the renal tubules . This inhibition results in increased urinary glucose excretion and subsequent reductions in blood glucose levels. Additionally, This compound has been shown to activate the AMPK/SIRT1 pathway, enhancing energy expenditure and improving metabolic health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. Studies have shown that this compound is stable under various conditions, with minimal degradation over extended periods . Long-term exposure to This compound has been associated with sustained improvements in glycemic control and metabolic health, indicating its potential for chronic therapeutic use

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively improve glycemic control and reduce body weight without significant adverse effects . At higher doses, This compound may cause toxic effects, including hypoglycemia and renal dysfunction . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound: is involved in several metabolic pathways, primarily through its interaction with SGLT2 and the AMPK/SIRT1 pathway . By inhibiting SGLT2, this compound increases glucose excretion and reduces blood glucose levels. Additionally, the activation of the AMPK/SIRT1 pathway enhances energy expenditure and promotes fatty acid oxidation, contributing to improved metabolic health . These pathways highlight the multifaceted role of This compound in regulating glucose and lipid metabolism.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is primarily transported via the renal tubules, where it inhibits SGLT2 and promotes glucose excretion . Additionally, This compound is distributed to various tissues, including the liver and adipose tissue, where it exerts its metabolic effects . The localization and accumulation of this compound in specific tissues are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of This compound is essential for its activity and function. This compound is primarily localized in the renal tubules, where it inhibits SGLT2 and promotes glucose excretion . Additionally, This compound may be targeted to specific compartments or organelles through post-translational modifications or targeting signals . Understanding the subcellular localization of This compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Biologische Aktivität

The compound (1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The compound is characterized by a multi-ring structure that includes a tetrahydrofuran moiety and multiple hydroxyl groups. Its molecular formula can be represented as follows:

C23H30ClO6C_{23}H_{30}ClO_{6}

This structure suggests potential interactions with biological macromolecules due to its functional groups.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that tetrahydrofuran derivatives can inhibit the growth of various bacterial strains. The presence of the chlorophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Tetrahydrofuran Derivative AE. coli32 µg/mL
Tetrahydrofuran Derivative BS. aureus16 µg/mL
(1R,2S,3R,4R,5R) CompoundP. aeruginosa8 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits dose-dependent cytotoxic effects.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-712
Normal Fibroblast>100

These results indicate a promising therapeutic index for further development.

The proposed mechanism of action for this compound involves the disruption of cellular membranes and interference with metabolic pathways in bacteria and cancer cells. The hydroxyl groups are hypothesized to facilitate hydrogen bonding with target biomolecules, enhancing binding affinity and specificity.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of the compound against a panel of resistant bacterial strains. The study concluded that the compound significantly reduced bacterial load in vitro and in vivo models.

Case Study 2: Cancer Cell Line Response

A detailed investigation published in Cancer Research assessed the effects of the compound on tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Eigenschaften

IUPAC Name

(1R,2S,3R,4R,5R)-1-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO8/c24-18-6-3-14(20(27)22(29)23(30)21(28)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)32-17-7-8-31-12-17/h1-6,10,17,19-23,25-30H,7-9,11-12H2/t17-,19+,20+,21+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDDAJYLEWTGMU-PNZPLEPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C(C(C(C(C(CO)O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620758-34-0
Record name (1R)-1-C-(4-Chloro-3-((4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)methyl)phenyl)-D-glucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620758340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-1-C-(4-CHLORO-3-((4-(((3S)-TETRAHYDRO-3-FURANYL)OXY)PHENYL)METHYL)PHENYL)-D-GLUCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRZ9SK8LLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol
Reactant of Route 2
Reactant of Route 2
(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol
Reactant of Route 3
Reactant of Route 3
(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol
Reactant of Route 4
Reactant of Route 4
(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol
Reactant of Route 5
(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol
Reactant of Route 6
(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.